molecular formula C21H20N4O5S B14943774 2-{3-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine

2-{3-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine

Cat. No.: B14943774
M. Wt: 440.5 g/mol
InChI Key: VUBXUEQRHKWGIR-UHFFFAOYSA-N
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Description

2-{3-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine is a complex organic compound that features a unique combination of functional groups, including a benzodioxole, oxadiazole, and thienopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the methoxylation of a suitable precursor, followed by cyclization to form the benzodioxole ring.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized via a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

    Construction of the Thienopyridine Core: This involves the formation of the thienopyridine ring system, which can be achieved through a series of cyclization and functional group transformations.

    Coupling Reactions: The final step involves coupling the benzodioxole, oxadiazole, and thienopyridine moieties under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the thienopyridine ring.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine or other reduced forms.

    Substitution: The benzodioxole and thienopyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products

    Oxidation: Products may include quinones and other oxidized derivatives.

    Reduction: Reduced forms of the oxadiazole ring, such as amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal catalysis, potentially enhancing the reactivity and selectivity of catalytic processes.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Biology and Medicine

    Anticancer Agents: The compound’s structure suggests potential activity against cancer cells, possibly through interactions with DNA or cellular enzymes.

    Antimicrobial Agents: It may exhibit activity against a range of microbial pathogens, making it a candidate for the development of new antibiotics.

Industry

    Pharmaceuticals: The compound can be used as a building block for the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism of action of 2-{3-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole Derivatives: Compounds with similar benzodioxole moieties, such as piperonyl butoxide, which is used as a pesticide synergist.

    Oxadiazole Derivatives: Compounds like furazolidone, which is used as an antimicrobial agent.

    Thienopyridine Derivatives: Compounds such as clopidogrel, which is used as an antiplatelet medication.

Uniqueness

The uniqueness of 2-{3-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine lies in its combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C21H20N4O5S

Molecular Weight

440.5 g/mol

IUPAC Name

2-[3-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C21H20N4O5S/c1-9-5-10(2)23-21-14(9)15(22)19(31-21)20-24-13(25-30-20)7-11-6-12(26-3)17-18(16(11)27-4)29-8-28-17/h5-6H,7-8,22H2,1-4H3

InChI Key

VUBXUEQRHKWGIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C3=NC(=NO3)CC4=CC(=C5C(=C4OC)OCO5)OC)N)C

Origin of Product

United States

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